(R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18702697
InChI: InChI=1S/C17H21N3O2S/c1-17(2,3)22-16(21)20-9-8-12(11-20)23-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3/t12-/m1/s1
SMILES:
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.4 g/mol

(R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18702697

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C17H21N3O2S
Molecular Weight 331.4 g/mol
IUPAC Name tert-butyl (3R)-3-quinoxalin-2-ylsulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H21N3O2S/c1-17(2,3)22-16(21)20-9-8-12(11-20)23-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3/t12-/m1/s1
Standard InChI Key PIFDYHBZNSTMPZ-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC3=CC=CC=C3N=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2

Introduction

(R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a quinoxaline ring, a pyrrolidine ring, and a tert-butyl ester functional group. This compound belongs to the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. The molecular weight of this compound is reported to be approximately 365.9 g/mol in some sources, although there is a discrepancy with another source indicating a lower molecular weight of about 295.40 g/mol, likely due to an error in the molecular formula or structure description.

Synthesis Methods

The synthesis of (R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. These synthetic routes are crucial for obtaining high yields of the desired compound while maintaining purity and structural integrity. Common methods include the use of advanced techniques such as flow chemistry, which allows for better control over reaction conditions and improved yields while minimizing waste.

Synthesis Steps Overview

  • Starting Materials: Typically involves quinoxaline derivatives and pyrrolidine precursors.

  • Reaction Conditions: Careful optimization of parameters such as temperature, pressure, and concentration is required.

  • Purification: Techniques like chromatography are used to ensure purity.

Biological Activities and Potential Applications

(R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits significant biological activities, making it an interesting subject for research in medicinal chemistry and drug development. Its mechanism of action involves interaction with specific molecular targets within biological systems, such as enzymes or receptors, which can lead to modulation of their activity. This results in various biological responses, including potential anti-inflammatory or anticancer effects.

Potential Applications

  • Pharmaceuticals: Potential therapeutic applications due to its biological activity.

  • Diagnostics: Could be used in developing diagnostic tools.

  • Materials Science: Speculative applications in materials development.

Comparison with Similar Compounds

Several compounds share structural similarities with (R)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. These include:

Compound NameStructural FeaturesUnique Aspects
3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterContains a nitro group on the quinoxalineEnhanced biological activity due to nitro substitution
3-(6-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterChlorine substituent instead of nitroPotentially different reactivity profiles
3-(5-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterContains a pyridine instead of quinoxalineDifferent biological activity profile
3-(7-Nitro-indolylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterIndole structure replacing quinoxalineUnique pharmacological properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator